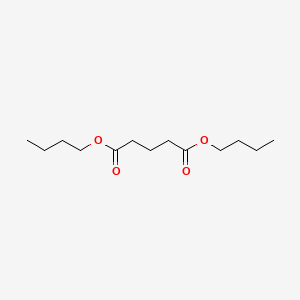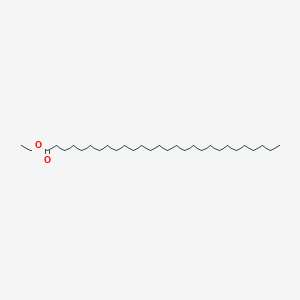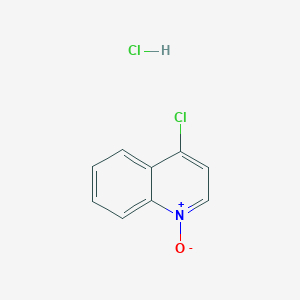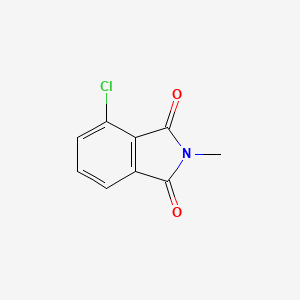
4-chloro-2-methylisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 4-Chloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
科学研究应用
4-Chloro-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives
作用机制
The mechanism of action of 4-chloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .
相似化合物的比较
N-Substituted imides: These compounds share a similar isoindoline-1,3-dione core structure and are used in various applications, including pharmaceuticals and organic synthesis.
Isoindoline derivatives: These compounds are structurally related and exhibit similar chemical reactivity and biological activities.
Uniqueness: 4-Chloro-2-methylisoindoline-1,3-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity patterns compared to other isoindoline-1,3-dione derivatives .
属性
CAS 编号 |
66653-93-8 |
|---|---|
分子式 |
C9H6ClNO2 |
分子量 |
195.6 g/mol |
IUPAC 名称 |
4-chloro-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3 |
InChI 键 |
JXEBMICIRKHPED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
规范 SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


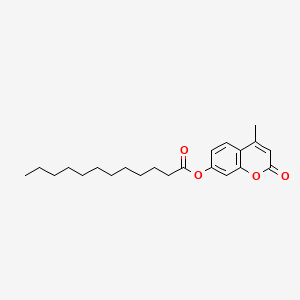
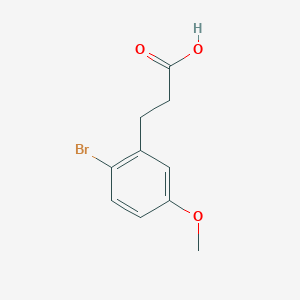
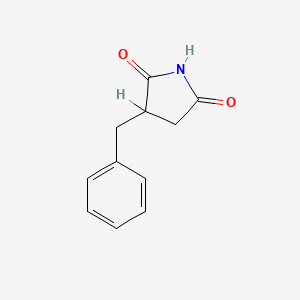
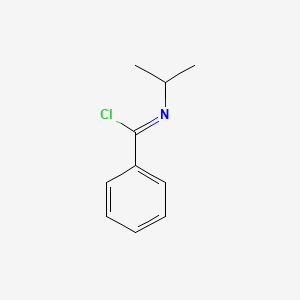
![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)
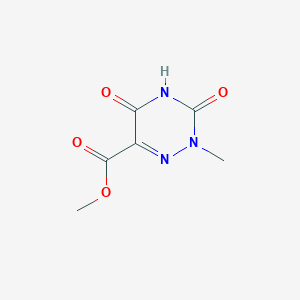
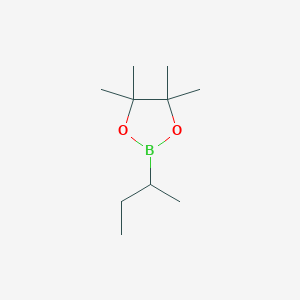
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)
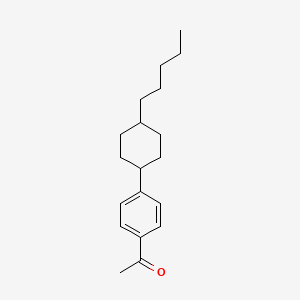
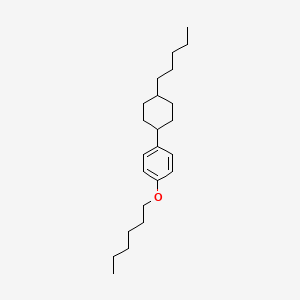
![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)
